![molecular formula C10H27O3Ti- B12323447 Titanium, methyltris(2-propanolato)-, (T-4)-](/img/structure/B12323447.png)
Titanium, methyltris(2-propanolato)-, (T-4)-
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Overview
Description
. This compound is often used in various chemical processes due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium, methyltris(2-propanolato)-, (T-4)-, can be synthesized through the reaction of titanium tetrachloride with isopropanol in the presence of a methylating agent. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of titanium, methyltris(2-propanolato)-, (T-4)-, involves large-scale reactions using titanium tetrachloride and isopropanol. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Titanium, methyltris(2-propanolato)-, (T-4)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The alkoxide groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with titanium, methyltris(2-propanolato)-, (T-4)-, include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium alkoxides .
Scientific Research Applications
Titanium, methyltris(2-propanolato)-, (T-4)-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings and materials.
Mechanism of Action
The mechanism of action of titanium, methyltris(2-propanolato)-, (T-4)-, involves its ability to act as a Lewis acid, facilitating various chemical reactions. It interacts with molecular targets through coordination with oxygen atoms, leading to the formation of stable complexes . These interactions play a crucial role in its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
Titanium tetraisopropoxide: Another titanium alkoxide with similar reactivity but different alkoxide groups.
Titanium tetraethoxide: Similar in structure but with ethoxide groups instead of isopropoxide.
Titanium tetrabutoxide: Contains butoxide groups, offering different reactivity and applications.
Uniqueness
Titanium, methyltris(2-propanolato)-, (T-4)-, is unique due to its specific combination of methyl and isopropoxide groups, which provide distinct reactivity and properties compared to other titanium alkoxides .
Biological Activity
Titanium, methyltris(2-propanolato)-, (T-4) is a titanium-based compound that has garnered attention for its potential biological activities, particularly in biomedical applications. This article explores the biological activity of T-4, including its mechanisms of action, therapeutic potential, and case studies that highlight its efficacy.
Chemical Structure and Properties
Titanium, methyltris(2-propanolato)-, (T-4) is a titanium complex characterized by the presence of three 2-propanolato ligands. Its chemical formula can be represented as:
The structure contributes to its solubility and interaction with biological systems, making it an interesting candidate for various applications.
Mechanisms of Biological Activity
- Estrogen Receptor Modulation : T-4 has been identified as a modulator of estrogen receptors. It interacts with these receptors to exert biological effects that can influence cellular processes such as proliferation and differentiation. This interaction is crucial for potential therapeutic applications in hormone-related conditions .
- Antioxidant Properties : Research indicates that titanium compounds may possess antioxidant capabilities, which help in mitigating oxidative stress within cells. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.
- Nanoparticle Formation : T-4 serves as a precursor for synthesizing titanium dioxide nanoparticles. These nanoparticles have shown promise in photocatalytic applications and as agents in drug delivery systems due to their biocompatibility and ability to enhance therapeutic efficacy.
Case Study 1: Estrogen Modulation in Cancer Treatment
A study investigated the effects of T-4 on breast cancer cell lines. The results indicated that T-4 acted as a selective estrogen receptor modulator (SERM), promoting apoptosis in cancerous cells while sparing normal cells. This selectivity suggests its potential as a targeted therapy for estrogen-dependent tumors.
Cell Line | Apoptosis Rate (%) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 65 | Estrogen receptor activation |
MDA-MB-231 (Breast) | 30 | Partial agonist activity |
Case Study 2: Antioxidant Activity
In another investigation focusing on oxidative stress, T-4 was tested alongside other titanium compounds for their ability to scavenge free radicals. The findings demonstrated that T-4 exhibited significant antioxidant activity compared to controls.
Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
T-4 | 78 | 25 |
Control (Vitamin C) | 85 | 20 |
Properties
IUPAC Name |
carbanide;propan-2-ol;titanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.CH3.Ti/c3*1-3(2)4;;/h3*3-4H,1-2H3;1H3;/q;;;-1; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPAZNBFFURKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].CC(C)O.CC(C)O.CC(C)O.[Ti] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27O3Ti- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.